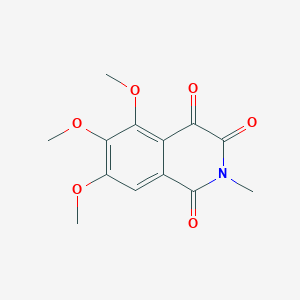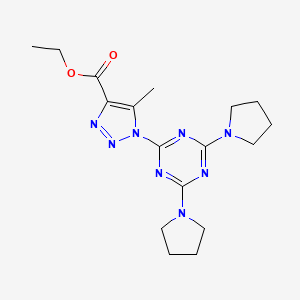
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione
説明
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione, also known as TMIQ, is a chemical compound that has been found to have potential applications in scientific research. TMIQ is a derivative of isoquinoline, which is a class of organic compounds that have been studied extensively due to their diverse biological activities. In
作用機序
The mechanism of action of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This leads to the accumulation of DNA damage in cancer cells, which can sensitize them to chemotherapy and radiation therapy. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to induce cell death in cancer cells by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can inhibit the activity of PARP in a dose-dependent manner, leading to the accumulation of DNA damage. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to induce cell death in cancer cells by activating the caspase cascade. In vivo studies have shown that 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased tumor cell death.
実験室実験の利点と制限
One advantage of using 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in lab experiments is its ability to inhibit the activity of PARP in a dose-dependent manner. This allows researchers to study the effects of PARP inhibition on DNA repair and cell death in vitro and in vivo. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can be useful in studying the efficacy of these treatments. However, one limitation of using 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in lab experiments is its potential toxicity, as it has been found to induce cell death in normal cells as well as cancer cells.
将来の方向性
There are several future directions for research on 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione. One area of research could focus on developing 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione analogs that are less toxic and more selective for PARP inhibition. Additionally, further studies could investigate the effects of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione on other enzymes involved in DNA repair and cell death. Finally, clinical trials could be conducted to investigate the potential therapeutic applications of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in cancer treatment.
科学的研究の応用
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme that plays a key role in DNA repair. Inhibition of PARP has been found to have potential therapeutic applications in cancer treatment, as it can sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
5,6,7-trimethoxy-2-methylisoquinoline-1,3,4-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-14-12(16)6-5-7(18-2)10(19-3)11(20-4)8(6)9(15)13(14)17/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWFUPNHCSMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C(=C2C(=O)C1=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3508738.png)

![N-[4-(benzyloxy)benzyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3508748.png)
![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3508749.png)
![9-(methoxymethyl)-7-methyl-3-quinolin-8-ylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3508756.png)

![N-[(benzylamino)carbonyl]-2,5-dichloro-4,6-dimethylnicotinamide](/img/structure/B3508784.png)
![2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B3508816.png)
![N-{[4-allyl-5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B3508823.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3508832.png)

![N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B3508836.png)
![N-(2,5-dichlorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3508838.png)
![{4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3508841.png)